1-Phenyl-3-[4-(1h-Tetrazol-5-Yl)phenyl]urea

medicinal chemistry chemokine inhibition structure-activity relationship

1-Phenyl-3-[4-(1H-tetrazol-5-yl)phenyl]urea is a synthetic small-molecule tetrazole urea compound that acts as a validated inhibitor of the CXCL12 chemokine. It targets the sY21 recognition site of CXCL12, which is essential for CXCR4 receptor activation and downstream chemotaxis.

Molecular Formula C14H12N6O
Molecular Weight 280.28 g/mol
CAS No. 651769-74-3
Cat. No. B12526358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Phenyl-3-[4-(1h-Tetrazol-5-Yl)phenyl]urea
CAS651769-74-3
Molecular FormulaC14H12N6O
Molecular Weight280.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)C3=NNN=N3
InChIInChI=1S/C14H12N6O/c21-14(15-11-4-2-1-3-5-11)16-12-8-6-10(7-9-12)13-17-19-20-18-13/h1-9H,(H2,15,16,21)(H,17,18,19,20)
InChIKeyKTIWLNFSBOCUHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Phenyl-3-[4-(1H-Tetrazol-5-Yl)phenyl]urea (CAS 651769-74-3): A Para-Substituted Tetrazole Urea CXCL12 Inhibitor with Validated Binding Affinity


1-Phenyl-3-[4-(1H-tetrazol-5-yl)phenyl]urea is a synthetic small-molecule tetrazole urea compound that acts as a validated inhibitor of the CXCL12 chemokine. It targets the sY21 recognition site of CXCL12, which is essential for CXCR4 receptor activation and downstream chemotaxis [1]. The compound was discovered through a fragment-based optimization campaign, where a carboxylic acid was replaced with a tetrazole bioisostere to improve metabolic stability and intellectual property position [2]. Its dissociation constant (Kd) of 24 ± 28 μM was quantified by 2D NMR titration, and a 1.9 Å X-ray co-crystal structure (PDB: 4UAI) confirmed its binding pose, revealing specific hydrogen-bonding and hydrophobic interactions within the sY21 pocket [1][2].

Why In-Class CXCL12 Inhibitors Cannot Substitute for 1-Phenyl-3-[4-(1H-Tetrazol-5-Yl)phenyl]urea


The tetrazole urea series targeting the CXCL12 sY21 pocket exhibits extreme positional sensitivity. In a coordinated SAR study, the para-substituted tetrazole (target compound) achieved a Kd of 24 μM, whereas the ortho and meta isomers (compounds 16 and 17) showed Kd values of 327 μM and 126 μM, respectively—representing 13.6-fold and 5.3-fold losses in affinity [1]. The X-ray co-crystal structure further revealed that only the para isomer orients the urea linker properly to form a bidentate hydrogen-bond network with Glu15, an interaction that is sterically precluded for the ortho isomer and suboptimal for the meta isomer [2]. These regioisomeric differences translate directly into functional consequences: the para compound is the only isomer within this series for which a high-resolution CXCL12 co-crystal structure has been determined, providing a validated binding mode for rational optimization [2]. Consequently, substituting any other in-class tetrazole urea isomer for this specific compound introduces uncontrolled experimental variability and undermines the reproducibility of both biochemical and cell-based assays.

Quantitative Differentiation Evidence for 1-Phenyl-3-[4-(1H-Tetrazol-5-Yl)phenyl]urea Versus Closest Analogs


Para-Substitution Confers 13.6-Fold Higher CXCL12 Binding Affinity than Ortho Isomer

In a direct head-to-head 2D NMR titration study encompassing nine tetrazole fragments, compound 18 (1-phenyl-3-[4-(1H-tetrazol-5-yl)phenyl]urea, the para isomer) exhibited a Kd of 24 ± 28 μM, compared to 327 ± 92 μM for the ortho isomer (compound 16) and 126 ± 23 μM for the meta isomer (compound 17) [1]. This corresponds to a 13.6-fold affinity improvement over the ortho analog and a 5.3-fold improvement over the meta analog. The ligand efficiency (LE) of the para compound (0.30) also exceeded those of the ortho (0.23) and meta (0.25) isomers [1].

medicinal chemistry chemokine inhibition structure-activity relationship

Only Para Isomer Has a Validated X-Ray Co-Crystal Structure Defining the Binding Mode

The 1.9 Å resolution X-ray co-crystal structure of CXCL12 in complex with 1-phenyl-3-[4-(1H-tetrazol-5-yl)phenyl]urea (PDB: 4UAI) is the first and only structure of a small-molecule inhibitor bound to the CXCL12 sY21 site [1]. The structure reveals that the tetrazole group forms a hydrogen bond with Ala19 backbone N and an NH–π interaction with Asn22 Nδ2, while the urea linker establishes a precise bidentate hydrogen-bond network with the Glu15 side chain—an interaction geometrically impossible for the ortho isomer and suboptimal for the meta isomer [1]. No crystal structures are available for the ortho or meta analogs, meaning their binding poses remain speculative and cannot inform rational design.

structural biology X-ray crystallography chemokine inhibitor design

Para-Substituted Urea Scaffold Defines a Cellular Potency Baseline Distinct from Flexible-Linker Analogs

In a THP-1 monocyte chemotaxis assay, 25 μM of the para-substituted target compound (compound 1) reduced CXCL12-induced cell migration by approximately 20%, while a more flexible linker analog (compound 2) achieved approximately 40% inhibition at the same concentration [1]. This demonstrates that the rigid urea linker of the target compound, while providing precise sY21 site recognition, limits cellular potency relative to more flexible analogs—establishing the compound as a well-characterized SAR starting point rather than a final optimized lead.

cellular pharmacology chemotaxis assay CXCL12-CXCR4 axis

Tetrazole Urea Motif Offers Metabolic Stability Advantage Over Carboxylic Acid Predecessor

The target compound was designed by replacing the carboxylic acid group of the initial screening hit ZINC 310454 with a 5-substituted-1H-tetrazole bioisostere [1]. Tetrazoles are comparable in size and acidity to carboxylic acids but are known to exhibit superior metabolic stability because they are less susceptible to glucuronidation and beta-oxidation pathways [1]. The para-substituted phenyl urea (compound 18) retained the beneficial tetrazole bioisostere while achieving 2.7-fold higher affinity (Kd 24 μM vs 64 μM for the initial hit 9) [1]. In contrast, the carboxylic acid parent compound (ZINC 310454) lacked a published quantitative affinity and its binding was characterized only by NMR perturbation and Ca2+-flux assays [2].

bioisostere design metabolic stability tetrazole chemistry

Highest-Confidence Application Scenarios for 1-Phenyl-3-[4-(1H-Tetrazol-5-Yl)phenyl]urea Based on Quantitative Evidence


CXCL12-sY21 Pocket Probe for Chemokine Signaling Pathway Dissection

With a Kd of 24 μM and a validated 1.9 Å co-crystal structure demonstrating exclusive occupancy of the sY21 binding site, this compound serves as a structurally defined tool to inhibit the CXCL12–CXCR4 interaction without direct receptor antagonism [1][2]. Its mode of action—occluding the receptor-binding epitope on the chemokine—differs fundamentally from CXCR4 antagonists such as AMD3100 (Plerixafor), enabling mechanistic studies that distinguish chemokine-targeted from receptor-targeted blockade [1].

Structural Biology Reference Ligand for Chemokine Co-Crystallization and Fragment Screening

The compound is the only tetrazole urea ligand for which an X-ray co-crystal structure with CXCL12 has been solved (PDB: 4UAI, resolution 1.9 Å) [1]. It can be used as a reference ligand in competitive soaking experiments for fragment-based screening campaigns targeting the sY21 pocket, where its defined electron density and established binding interactions provide a reliable baseline for identifying novel fragment hits.

Scaffold for Structure-Guided Optimization of CXCL12-CXCR4 Inhibitors

The X-ray structure reveals that the terminal benzene ring of the compound extends past the sY21 pocket into solvent, identifying an unoccupied hotspot for synthetic expansion [1]. The para-positional requirement for affinity (24 μM vs >100 μM for ortho/meta) provides a quantitative SAR framework for designing next-generation derivatives with improved potency while preserving the critical urea-tetrazole pharmacophore [2].

Pharmacophore Model Development for Chemokine-Targeted Virtual Screening

The defined binding interactions—tetrazole hydrogen bonding to Ala19 and Asn22, urea bidentate H-bond network with Glu15, and hydrophobic packing against Val18, Leu42, and Val49—can be directly translated into pharmacophore constraints for computational screening of compound libraries [1]. This is not possible with ortho or meta isomers, which lack experimentally determined binding poses.

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